Sudan Orange G-d5

Beschreibung

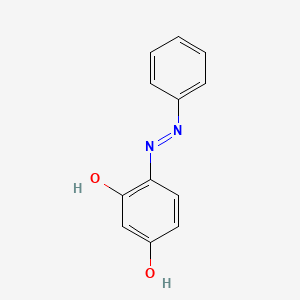

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenyldiazenylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTKLSBRRJFNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062146 | |

| Record name | C.I. Solvent Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-85-6 | |

| Record name | 2,4-Dihydroxyazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 11920 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan Orange G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylazo)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT ORANGE 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR7B69ZW9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties of Sudan Orange G-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Sudan Orange G-d5. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this isotopically labeled compound. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations of relevant pathways and workflows.

Core Chemical Properties

This compound is the deuterated analog of Sudan Orange G, a synthetic azo dye. The incorporation of five deuterium atoms on the phenyl ring makes it a valuable internal standard for mass spectrometry-based quantitative analysis.

| Property | Value | Reference |

| Chemical Name | 4-(Phenyl-d5-azo)resorcinol | |

| Synonyms | Solvent Orange 1-d5, C.I. 11920-d5, 2,4-Dihydroxyazobenzene-d5 | |

| Molecular Formula | C₁₂H₅D₅N₂O₂ | [1] |

| Molecular Weight | 219.25 g/mol | |

| CAS Number | Not available | |

| Appearance | Red-orange powder |

A comparison of the fundamental properties of Sudan Orange G and its deuterated form is presented below.

| Property | Sudan Orange G | This compound |

| Molecular Formula | C₁₂H₁₀N₂O₂ | C₁₂H₅D₅N₂O₂ |

| Molecular Weight | 214.22 g/mol | 219.25 g/mol |

| CAS Number | 2051-85-6 | Not available |

| Melting Point | 141-148 °C | Not available |

| Solubility | Soluble in ethanol, ether, and vegetable oil; slightly soluble in water (0.2 g/L at 20°C). | Expected to have similar solubility to the non-deuterated form. |

| UV-Vis λmax | ~388 nm, ~480 nm | Expected to be very similar to the non-deuterated form. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the diazotization of aniline-d5 followed by an azo coupling reaction with resorcinol.[2]

Caption: Synthetic workflow for this compound.

2.1.1. Step 1: Diazotization of Aniline-d5

-

In a 100 mL beaker, dissolve aniline-d5 (1.0 g, 10.2 mmol) in a mixture of concentrated hydrochloric acid (3.0 mL) and distilled water (5.0 mL).

-

Cool the solution to 0-5°C in an ice-water bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (0.74 g, 10.7 mmol) in cold distilled water (4.0 mL).

-

Add the sodium nitrite solution dropwise to the cold aniline-d5 salt solution, ensuring the temperature is maintained below 5°C.[3]

-

After the complete addition, continue stirring for 20 minutes at 0-5°C to ensure the complete formation of the phenyl-d5-diazonium chloride solution. The resulting solution should be kept cold for the subsequent coupling reaction.

2.1.2. Step 2: Azo Coupling with Resorcinol

-

In a 250 mL beaker, dissolve resorcinol (1.12 g, 10.2 mmol) in a 10% sodium hydroxide solution (15 mL).

-

Cool this solution to 0-5°C in an ice-water bath.

-

Slowly add the previously prepared cold phenyl-d5-diazonium chloride solution to the resorcinol solution with vigorous stirring.[4] The coupling reaction is expected to occur at the 4-position of the resorcinol ring due to steric hindrance at the 2-position.[5]

-

A red-orange precipitate of this compound will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

2.1.3. Purification

-

Collect the crude this compound precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with several portions of cold distilled water until the filtrate is neutral.

-

Recrystallize the crude product from a minimal amount of hot ethanol.[6] Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC-UV/Vis)

A reversed-phase HPLC method can be employed for the analysis of this compound.[7]

Caption: HPLC-UV/Vis analytical workflow.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: Methanol/Water (e.g., 80:20 v/v) or Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV/Vis at ~480 nm |

| Temperature | Ambient |

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and selective method for the quantification of this compound.[8][9]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 220.1 (for [M+H]⁺ of C₁₂H₅D₅N₂O₂) |

| Product Ions (m/z) | Expected fragments would be analogous to the non-deuterated form, such as the phenyl-d5 fragment (m/z ~98.1) and the resorcinol fragment. Specific transitions would need to be determined experimentally. |

| Collision Energy | To be optimized for the specific instrument and transitions. |

| LC Conditions | Similar to HPLC-UV/Vis, often with a gradient elution to improve separation. |

Biological Significance and Signaling Pathways

Sudan Orange G, like other azo dyes, can undergo metabolic reduction of the azo bond, primarily by azoreductases present in the intestinal microbiota.[10][11] This cleavage results in the formation of aromatic amines. In the case of Sudan Orange G, the metabolic products would be aniline and 1,2,4-triaminobenzene. The deuterated form, this compound, would yield aniline-d5 and 1,2,4-triaminobenzene.

These aromatic amine metabolites are of toxicological concern as they can be further metabolized in the liver to reactive intermediates that may bind to DNA and other macromolecules, leading to genotoxicity and carcinogenicity.[12][13][14]

Caption: Metabolic activation of Sudan Orange G.

The genotoxicity of aniline and its metabolites has been a subject of study, with evidence suggesting that they can induce oxidative stress and chromosomal damage.[15][16] The formation of reactive oxygen species is one proposed mechanism for the toxic effects of these metabolites.

Safety and Handling

Sudan Orange G is classified as a skin and eye irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound, though it is important to note that specific experimental data for the deuterated compound may be limited in publicly available literature. The provided protocols are based on established chemical principles and methodologies for analogous compounds. Researchers are encouraged to perform their own optimizations and validations for their specific applications.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. Azo violet - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. biotechjournal.in [biotechjournal.in]

- 5. homework.study.com [homework.study.com]

- 6. [Purification of dyes by recrystallization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thamesrestek.co.uk [thamesrestek.co.uk]

- 8. laborindo.com [laborindo.com]

- 9. lcms.cz [lcms.cz]

- 10. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of non-regulated aromatic amines of toxicological concern which can be cleaved from azo dyes used in clothing textiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Sudan Orange G-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analysis of Sudan Orange G-d5. It also details its enzymatic degradation pathway, offering insights for researchers in toxicology, environmental science, and drug metabolism.

Core Molecular Attributes of this compound

This compound, also known as 4-(Phenyl-d5-azo)resorcinol, is the deuterated analogue of the synthetic azo dye Sudan Orange G. The five deuterium atoms are located on the phenyl ring, providing a stable isotopic label for use in mass spectrometry-based quantitative analysis and metabolic studies.

The molecular structure of this compound is presented below:

Image of the molecular structure of this compound

(A 2D chemical structure of 4-(phenyl-d5-azo)resorcinol should be displayed here, clearly indicating the five deuterium atoms on the phenyl ring.)

Caption: 2D Molecular Structure of this compound.

Quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.

| Property | This compound | Sudan Orange G |

| Molecular Formula | C₁₂H₅D₅N₂O₂ | C₁₂H₁₀N₂O₂[1] |

| Molecular Weight | 219.25 g/mol [2][3] | 214.22 g/mol [1][4] |

| CAS Number | Not available | 2051-85-6[1][4] |

| Appearance | Red-orange powder | Red-orange powder[4] |

| Melting Point | Not available | 141-148 °C |

| Solubility | Not available | Soluble in chloroform[1] |

| λmax | Not available | 388 nm[1] |

Experimental Protocols

Synthesis of this compound (4-(Phenyl-d5-azo)resorcinol)

Materials:

-

Aniline-d5

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Resorcinol

-

Sodium hydroxide (NaOH)

-

Ice

-

Ethanol

Procedure:

-

Diazotization of Aniline-d5:

-

Dissolve aniline-d5 in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 15-30 minutes to ensure the complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve resorcinol in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the resorcinol solution with constant stirring, while maintaining a low temperature.

-

A colored precipitate of this compound will form.

-

Continue stirring for 30-60 minutes to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the product with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

-

Analytical Methods for Sudan Dyes

Several analytical techniques are employed for the detection and quantification of Sudan dyes in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Sample Preparation: Extraction of the dye from the sample matrix using a suitable solvent (e.g., acetonitrile), followed by filtration.

-

Chromatography: Reversed-phase chromatography using a C18 column is common. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is typically used.

-

Mass Spectrometry: Detection is usually performed using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Spectroscopic Data

Specific NMR and mass spectra for this compound are not widely available in published literature. However, based on the structure, the following characteristics can be anticipated:

-

¹H NMR: The spectrum would show signals corresponding to the protons on the resorcinol ring. The signals from the phenyl ring protons would be absent due to deuteration.

-

¹³C NMR: The spectrum would display signals for all 12 carbon atoms. The signals for the deuterated carbons on the phenyl ring would be observable but may be broader and have different splitting patterns compared to the non-deuterated compound.

-

Mass Spectrometry: The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 219.25, confirming the incorporation of five deuterium atoms. Fragmentation patterns would involve the cleavage of the azo bond.

Enzymatic Degradation Pathway

Sudan Orange G is known to undergo enzymatic degradation, particularly by bacterial laccases.[5] The degradation proceeds via a free radical-mediated oxidation mechanism, which avoids the formation of carcinogenic aromatic amines that can result from reductive cleavage of the azo bond.[5] The proposed pathway involves the oxidation of the hydroxyl groups on the resorcinol ring, leading to the formation of reactive radical species that can then undergo polymerization.

Caption: Enzymatic degradation pathway of Sudan Orange G by bacterial laccase.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound as an internal standard in a quantitative assay.

Caption: General workflow for quantitative analysis using this compound.

References

An In-depth Technical Guide on the Proposed Synthesis of Deuterated Sudan Orange G

Disclaimer: No direct, published synthesis for deuterated Sudan Orange G has been identified in the scientific literature. This document presents a proposed synthetic pathway based on established chemical principles and published methods for analogous deuterated azo dyes.[1][2]

Introduction

Sudan Orange G, also known as 4-(Phenylazo)resorcinol, is a synthetic azo dye. Its synthesis and the synthesis of similar azo dyes are well-documented processes.[3][4] Deuterated analogues of compounds are crucial as internal standards for mass spectrometry-based quantification, in metabolic studies, and for elucidating reaction mechanisms.[5][6][7] The incorporation of deuterium can also enhance the photostability and fluorescence quantum yield of some dyes.[8][9][10] This guide outlines a proposed methodology for the synthesis of deuterated Sudan Orange G, targeting researchers, scientists, and professionals in drug development. The proposed strategy involves the use of a commercially available deuterated precursor, aniline-d₅, to introduce the isotopic label.[6][11]

Proposed Synthetic Pathway

The synthesis of Sudan Orange G is a classic example of an azo coupling reaction, which involves two main steps: diazotization of an aromatic amine followed by coupling with a suitable aromatic partner.[3][12] To synthesize a deuterated version of Sudan Orange G, the most direct approach is to utilize a deuterated starting material. In this proposed synthesis, aniline-d₅ (2,3,4,5,6-pentadeuterioaniline) will be used as the amine component.

The overall reaction is as follows:

-

Diazotization: Aniline-d₅ is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the corresponding phenyldiazonium-d₅ salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with resorcinol (1,3-dihydroxybenzene) under alkaline conditions to yield Sudan Orange G-d₅.

Experimental Protocols (Proposed)

Materials and Reagents:

-

Aniline-d₅ (≥98 atom % D)[6]

-

Resorcinol

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Urea

-

Ethanol (for recrystallization)

-

Distilled water

-

Ice

Protocol 1: Diazotization of Aniline-d₅

-

In a beaker, dissolve a specific molar quantity of aniline-d₅ in a solution of concentrated hydrochloric acid and water.[3]

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.[4] It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt that will be formed.[3]

-

In a separate beaker, prepare a solution of sodium nitrite in water. A small amount of urea can be added to this solution to destroy any excess nitrous acid.[4]

-

Slowly add the cold sodium nitrite solution dropwise to the cold aniline-d₅ hydrochloride solution.[3][4] The temperature of the reaction mixture should be strictly maintained below 5 °C.[13]

-

Continue stirring the mixture for a short period after the addition is complete to ensure the full formation of the phenyldiazonium-d₅ chloride salt.

Protocol 2: Azo Coupling Reaction

-

In a separate beaker, dissolve a molar equivalent of resorcinol in an aqueous solution of 10% sodium hydroxide.[3][4]

-

Cool this solution in an ice bath to approximately 10 °C.[3]

-

While stirring vigorously, slowly add the cold phenyldiazonium-d₅ chloride solution to the alkaline resorcinol solution.[3]

-

An orange to reddish precipitate of deuterated Sudan Orange G should form immediately.[3]

-

Allow the reaction mixture to stand in the ice bath for 30 minutes with occasional stirring to ensure the completion of the coupling reaction.[1]

Protocol 3: Isolation and Purification

-

Collect the precipitated deuterated Sudan Orange G by vacuum filtration.

-

Wash the solid product with cold distilled water to remove any unreacted salts and other water-soluble impurities.[1]

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.[14]

-

Dry the purified product under vacuum.

Data Presentation

The successful synthesis of deuterated Sudan Orange G would be confirmed by standard analytical techniques. The following table summarizes the expected quantitative data for the standard and the proposed deuterated compound.

| Property | Sudan Orange G | Deuterated Sudan Orange G (Proposed) |

| Molecular Formula | C₁₂H₁₀N₂O₂ | C₁₂H₅D₅N₂O₂ |

| Molecular Weight | 214.22 g/mol | 219.25 g/mol |

| Nominal Mass | 214 u | 219 u |

| Key MS Fragments (EI) | m/z 121 (C₆H₅N₂O), 93 (C₆H₅NH₂), 77 (C₆H₅) | m/z 126 (C₆D₅N₂O), 98 (C₆D₅NH₂), 82 (C₆D₅) |

| ¹H NMR | Signals corresponding to both phenyl and resorcinol protons | Absence of signals for the phenyl protons |

| ²H NMR | No signal | Signal(s) in the aromatic region corresponding to the deuterium atoms on the phenyl ring |

Mandatory Visualizations

Caption: Proposed Synthetic Pathway for Deuterated Sudan Orange G.

Caption: Experimental Workflow for Sudan Orange G-d₅ Synthesis.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Deuterium isotope effect in fluorescence of gaseous oxazine dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Aniline-2,3,4,5,6-d5 | ZEOTOPE [zeotope.com]

- 12. scribd.com [scribd.com]

- 13. scribd.com [scribd.com]

- 14. prezi.com [prezi.com]

An In-depth Technical Guide to Sudan Orange G-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sudan Orange G-d5, a deuterated analog of the synthetic azo dye Sudan Orange G. This document is intended for professionals in research, analytical chemistry, and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. This guide covers the compound's chemical and physical properties, proposed synthesis, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Sudan Orange G is a synthetic, fat-soluble azo dye. Due to its potential carcinogenicity, its use as a food additive is prohibited in many countries. Consequently, sensitive and accurate analytical methods are required for its detection in various food matrices and environmental samples. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving precise and accurate quantification by mass spectrometry. By incorporating five deuterium atoms, this compound has a higher mass-to-charge ratio than its unlabeled counterpart, allowing for its clear distinction in mass spectrometric analysis while maintaining nearly identical chemical and physical properties.

Chemical and Physical Properties

The chemical and physical properties of Sudan Orange G and its deuterated analog, this compound, are summarized in the tables below. These properties are crucial for developing analytical methods, including solvent selection for extraction and liquid chromatography.

Table 1: Chemical Properties of Sudan Orange G and this compound

| Property | Sudan Orange G | This compound |

| Systematic Name | 4-(phenylazo)resorcinol | 4-(phenyl-d5-azo)resorcinol |

| Synonyms | 2,4-Dihydroxyazobenzene, Solvent Orange 1 | Deuterated Sudan Orange G |

| CAS Number | 2051-85-6[1] | Not available |

| Molecular Formula | C₁₂H₁₀N₂O₂[1] | C₁₂H₅D₅N₂O₂[2] |

| Molecular Weight | 214.22 g/mol [1] | 219.25 g/mol [2] |

Table 2: Physical Properties of Sudan Orange G

| Property | Value |

| Appearance | Red-orange powder |

| Melting Point | 143-146 °C |

| Solubility | Soluble in ethanol and ether; slightly soluble in water[3] |

| Storage Temperature | Room temperature |

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

-

Diazotization of Aniline-d5: Aniline-d5 is dissolved in a cold aqueous solution of hydrochloric acid. A chilled aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature at 0-5 °C. The reaction mixture is stirred for a short period to ensure the complete formation of the benzenediazonium-d5 chloride salt.

-

Azo Coupling: A solution of resorcinol in an aqueous sodium hydroxide solution is prepared and cooled. The freshly prepared benzenediazonium-d5 chloride solution is then slowly added to the resorcinol solution with vigorous stirring, while maintaining a low temperature.

-

Purification: The resulting precipitate, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Analytical Applications

This compound is primarily used as an internal standard for the quantification of Sudan Orange G in various matrices by LC-MS/MS. Its use helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical results.

LC-MS/MS Method for the Analysis of Sudan Dyes

The following is a representative experimental protocol for the analysis of Sudan dyes, including Sudan Orange G, using this compound as an internal standard. This protocol is based on established methods for the analysis of Sudan dyes in food matrices.[4][5]

Table 3: LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatograph | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate the analytes of interest |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

Sample Preparation

A generic sample preparation workflow for the extraction of Sudan dyes from a solid food matrix (e.g., chili powder) is outlined below.

Caption: Analytical workflow for Sudan dye analysis.

Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is typically used for the quantification of Sudan Orange G. The precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Table 4: Proposed MRM Transitions for Sudan Orange G and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Sudan Orange G | 215.1 | 93.1 | 122.1 |

| This compound | 220.1 | 98.1 | 122.1 |

Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Sudan Orange G. The product ion at m/z 98.1 corresponds to the deuterated phenyl fragment, while the product ion at m/z 122.1 corresponds to the non-deuterated resorcinol fragment.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Sudan Orange G in various samples. This technical guide provides a comprehensive overview of its properties, a plausible synthesis route, and a detailed analytical workflow for its application in LC-MS/MS. The use of this compound as an internal standard is highly recommended for any laboratory conducting quantitative analysis of this prohibited dye, ensuring data of the highest quality and integrity.

References

- 1. Sudan Orange G | CAS 2051-85-6 | LGC Standards [lgcstandards.com]

- 2. 4-(Phenylazo)resorcinol | C12H10N2O2 | CID 16325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4983492A - Positive dye photoresist compositions with 2,4-bis(phenylazo)resorcinol - Google Patents [patents.google.com]

- 4. laborindo.com [laborindo.com]

- 5. lcms.cz [lcms.cz]

A Technical Guide to the Physical and Chemical Characteristics of Sudan Orange G-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Sudan Orange G-d5, a deuterated analog of the synthetic azo dye Sudan Orange G. Due to the limited availability of specific experimental data for the deuterated form, this document primarily presents the established characteristics of Sudan Orange G, which are expected to be nearly identical to its d5 counterpart. The guide also details relevant experimental protocols where this compound would be utilized as an internal standard in analytical methodologies.

Core Physical and Chemical Properties

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the detection of Sudan dyes in various matrices. Its physical and chemical properties are critical for its function in these applications.

Table 1: General and Physical Properties of Sudan Orange G

| Property | Value | Source(s) |

| Appearance | Red-orange to orange powder/solid | [1][2][3][4] |

| Molecular Formula (Sudan Orange G) | C₁₂H₁₀N₂O₂ | [1][2][3][4] |

| Molecular Formula (this compound) | C₁₂H₅D₅N₂O₂ | [5] |

| Molar Mass (Sudan Orange G) | 214.22 g/mol | [1][2][3][4] |

| Molar Mass (this compound) | 219.25 g/mol | [5] |

| Melting Point | 141-148 °C | [1][2] |

| Boiling Point (estimate) | 407.5 °C | [6] |

| Density (estimate) | 1.24 g/cm³ | [6] |

Table 2: Solubility and Spectral Properties of Sudan Orange G

| Property | Value | Source(s) |

| Water Solubility | Slightly soluble | [3][7][8] |

| Organic Solvent Solubility | Soluble in ethanol, ether, and chloroform. Slightly soluble in DMSO and methanol. | [3][7][8] |

| UV-Vis λmax | 388 nm (in chloroform) | [9] |

| UV-Vis λmax | 403 nm | [10] |

Experimental Protocols

Deuterated standards like this compound are crucial for accurate quantification in analytical chemistry, as they mimic the behavior of the analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

General Workflow for Sudan Dye Analysis using a Deuterated Internal Standard

The following workflow outlines the typical steps for the analysis of Sudan dyes in a food matrix, such as chili powder, using this compound as an internal standard.

Detailed Methodologies

Sample Preparation (QuEChERS-based Method)

A commonly used method for extracting Sudan dyes from complex food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

-

Sample Weighing: Weigh a homogenized sample (e.g., 1-5 g of chili powder) into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., in acetonitrile) to the sample.

-

Hydration: Add a small amount of water to dry samples to improve extraction efficiency.

-

Extraction: Add an appropriate volume of acetonitrile and a QuEChERS salt packet (containing MgSO₄, NaCl, and citrate buffers).

-

Shaking and Centrifugation: Shake the tube vigorously for a specified time (e.g., 1 minute) and then centrifuge to separate the organic layer from the solid matrix and aqueous layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup (Optional): For complex matrices, a cleanup step may be necessary. An aliquot of the supernatant is transferred to a d-SPE tube containing sorbents like primary secondary amine (PSA) to remove interfering compounds.

-

Final Preparation: The final extract is filtered through a syringe filter (e.g., 0.22 µm) before injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation: The separation of Sudan dyes is typically achieved using a C18 reversed-phase column with a gradient elution program. The mobile phase often consists of a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for both the target Sudan dyes and the this compound internal standard. The use of a stable isotope-labeled internal standard helps to compensate for any matrix-induced signal suppression or enhancement.

Synthesis of Sudan Orange G

Disclaimer: The physical and chemical data presented in this document, unless otherwise specified, pertains to the non-deuterated Sudan Orange G. Due to the nature of deuterium labeling, the properties of this compound are expected to be very similar, with a notable difference in molecular weight. This information is intended for research and professional use only. Appropriate safety precautions should be taken when handling this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 2051-85-6,SUDAN ORANGE G | lookchem [lookchem.com]

- 4. SUDAN ORANGE G CAS#: 2051-85-6 [m.chemicalbook.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. Sudan orange G (C. I. 11920), 5 g, glass, CAS No. 2051-85-6 | Dyes for lipid staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]

- 7. SUDAN ORANGE G | 2051-85-6 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Sudan Orange G Dye content 85 2051-85-6 [sigmaaldrich.com]

- 10. Absorption [Solvent Orange 1] | AAT Bioquest [aatbio.com]

Sudan Orange G-d5: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | Red-orange to yellow-orange powder | [1][2] |

| Melting Point | 141-148 °C | [1] |

Solubility Data

The solubility of Sudan Orange G has been characterized in a range of common laboratory solvents. This information is crucial for its application in various experimental settings, from analytical chemistry to biological staining.

| Solvent | Solubility | Temperature | Notes | Source |

| Ethanol | 0.2 - 0.3 g/100 mL | Not Specified | Soluble, forms a yellow solution. | [2][3] |

| Diethyl Ether | Soluble | Not Specified | Forms a yellow solution. | [3] |

| Water | 0.2 g/L | 20 °C | Slightly soluble. | [2][4] |

| Chloroform | 1 mg/mL and 10 mg/mL | Not Specified | Clear, orange to red solution. | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | --- | [2] |

| Methanol | Slightly Soluble | Not Specified | --- | [2] |

| Vegetable Oil | Soluble | Not Specified | --- | [2][3] |

| Acetone | Soluble | Not Specified | --- | [4] |

Sudan Orange G-d5

Specific, comprehensive solubility data for this compound is not widely published. However, commercial suppliers offer this deuterated standard as a solution, indicating its solubility in certain solvents. For instance, D5-Sudan Orange G is available as a 100 µg/mL solution in acetonitrile.[5][6] This suggests that this compound is soluble in acetonitrile at this concentration. For other solvents, the solubility is expected to be very similar to that of the non-deuterated Sudan Orange G.

Experimental Protocols

Detailed experimental protocols for determining the solubility of Sudan Orange G or its deuterated form were not available in the reviewed literature. Standard methods for solubility determination, such as the shake-flask method followed by a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC), would be appropriate for generating such data.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.

Caption: General workflow for experimental solubility determination.

This guide summarizes the currently accessible solubility and physicochemical data for Sudan Orange G, which serves as a close proxy for this compound. Researchers requiring precise solubility data for the deuterated compound in specific solvent systems are advised to perform experimental determinations.

References

Isotopic Purity of Sudan Orange G-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Sudan Orange G-d5, a deuterated internal standard crucial for accurate quantification in analytical chemistry. This document outlines the methodologies for assessing isotopic enrichment and provides representative data for this compound.

Introduction

This compound is the deuterated analog of Sudan Orange G, a synthetic azo dye. In analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS), isotopically labeled internal standards are essential for correcting for matrix effects and variations in sample preparation and instrument response. The accuracy of quantitative results is directly dependent on the chemical and isotopic purity of the internal standard. This guide details the experimental procedures to verify the isotopic distribution of this compound.

Quantitative Data Summary

The isotopic purity of a deuterated standard is a critical parameter. It is typically determined by mass spectrometry, which separates and quantifies ions based on their mass-to-charge ratio. The following table summarizes a representative isotopic distribution for a batch of this compound.

| Isotopic Species | Molecular Formula | Expected Mass (Da) | Relative Abundance (%) |

| d5 | C₁₂H₅D₅N₂O₂ | 219.1056 | > 98% |

| d4 | C₁₂H₆D₄N₂O₂ | 218.0993 | < 2% |

| d3 | C₁₂H₇D₃N₂O₂ | 217.0930 | < 0.5% |

| d2 | C₁₂H₈D₂N₂O₂ | 216.0867 | < 0.1% |

| d1 | C₁₂H₉D₁N₂O₂ | 215.0804 | < 0.1% |

| d0 (unlabeled) | C₁₂H₁₀N₂O₂ | 214.0742 | < 0.1% |

Note: The data presented in this table is illustrative of a high-purity standard. Actual values may vary between different batches and suppliers. It is imperative to consult the Certificate of Analysis for the specific lot being used.

Experimental Protocols

The determination of isotopic purity involves a combination of mass spectrometry for quantitative distribution and Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the location of deuterium atoms.

Isotopic Distribution Analysis by Mass Spectrometry

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative abundance of different isotopic species of this compound.

3.1.1. Materials and Reagents

-

This compound standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

Calibrated volumetric flasks and pipettes

3.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap)

3.1.3. Sample Preparation

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution of 1 µg/mL in a 50:50 mixture of acetonitrile and water.

3.1.4. LC-MS Parameters

-

LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Mass Analyzer Mode: Full scan mode over a mass range of m/z 210-225

-

Resolution: > 10,000

3.1.5. Data Analysis

-

Acquire the full scan mass spectrum of the this compound peak.

-

Identify the monoisotopic peaks corresponding to the d0 to d5 species.

-

Calculate the area under each peak.

-

Determine the relative abundance of each isotopic species by normalizing the peak areas to the total peak area of all isotopic species.

Confirmation of Deuteration by ¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the positions of deuterium incorporation by observing the absence of signals at specific chemical shifts compared to the unlabeled Sudan Orange G spectrum.

3.2.1. Materials and Reagents

-

This compound standard

-

Deuterated solvent (e.g., DMSO-d6)

-

NMR tubes

3.2.2. Instrumentation

-

NMR spectrometer (≥400 MHz)

3.2.3. Sample Preparation

-

Dissolve an appropriate amount of this compound in the deuterated solvent.

-

Transfer the solution to an NMR tube.

3.2.4. NMR Parameters

-

Nucleus: ¹H

-

Number of Scans: 16 or more to achieve adequate signal-to-noise ratio

-

Temperature: 25 °C

3.2.5. Data Analysis

-

Acquire the ¹H NMR spectrum.

-

Compare the spectrum to that of an unlabeled Sudan Orange G standard.

-

The absence of signals in the phenyl ring region of the this compound spectrum confirms the successful incorporation of deuterium at these positions.

Visualizations

Experimental Workflow for Isotopic Purity Assessment

Caption: Workflow for determining the isotopic purity of this compound.

Logical Relationship for Accurate Quantification

Caption: The importance of high isotopic purity for accurate analytical results.

Deuterium-Labeled Azo Dyes: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds have become indispensable tools in modern scientific research, offering unique advantages in analytical sensitivity, metabolic tracking, and the elucidation of reaction mechanisms.[1][2] Among these, deuterium-labeled azo dyes are emerging as powerful assets, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and toxicology.[3][4] Azo dyes, characterized by the -N=N- functional group, are a diverse class of compounds with wide-ranging applications, from industrial colorants to pharmaceutical agents.[5][6] The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), provides a subtle yet powerful modification that does not significantly alter the compound's chemical properties but imparts a distinct mass signature.[7] This technical guide provides a comprehensive overview of the synthesis, core applications, and experimental methodologies related to deuterium-labeled azo dyes for research purposes.

The primary utility of deuterium labeling lies in its application as internal standards for highly accurate quantification in mass spectrometry, and in its ability to probe metabolic pathways and reaction kinetics through the kinetic isotope effect (KIE).[8][9] The KIE describes the change in the rate of a chemical reaction when a hydrogen atom in the molecule is replaced by one of its isotopes.[10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage for the C-D bond.[11] This phenomenon is particularly valuable in studying the metabolism of azo dyes, which often involves enzymatic cleavage of C-H bonds.[12]

Synthesis of Deuterium-Labeled Azo Dyes

The synthesis of azo dyes, including their deuterated analogs, is a well-established process that typically involves two key steps: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or another aromatic amine.[5][7] The deuterium labels can be incorporated into either the amine or the coupling component of the molecule.

General Synthetic Workflow

The general workflow for the synthesis of a deuterium-labeled azo dye, such as Sudan I-d5, is depicted below. This process starts with a deuterated precursor, in this case, aniline-d5, which undergoes diazotization to form a diazonium salt. This reactive intermediate is then coupled with a naphthol component to yield the final deuterated azo dye.

Caption: General Synthetic Workflow for Deuterium-Labeled Azo Dyes.

Experimental Protocol: Synthesis of Sudan I-d5

This protocol details the synthesis of Sudan I-d5, where the deuterium label is on the phenylazo moiety, adapted from established procedures.[13]

Materials:

-

Aniline-d5

-

β-Naphthol

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ice

Procedure:

-

Diazotization of Aniline-d5:

-

In a beaker, dissolve aniline-d5 (1.0 mmol) in a mixture of concentrated HCl (2.5 mL) and water (2.5 mL).

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

In a separate beaker, dissolve sodium nitrite (1.0 mmol) in cold water (5 mL).

-

Add the sodium nitrite solution dropwise to the cold aniline-d5 solution, ensuring the temperature remains below 5°C. Stir for 15 minutes to ensure complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve β-naphthol (1.0 mmol) in a 10% aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline β-naphthol solution with vigorous stirring. A colored precipitate of Sudan I-d5 will form immediately.

-

-

Isolation and Purification:

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

-

Collect the crude Sudan I-d5 by vacuum filtration.

-

Wash the filter cake with a generous amount of cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain purified Sudan I-d5.

-

Dry the purified product in a desiccator.

-

Characterization:

-

Confirm the structure and determine the percentage of deuterium incorporation using ¹H NMR and high-resolution mass spectrometry.[13]

Quantitative Data on Synthesis

The synthesis of deuterium-labeled azo dyes can achieve high yields and excellent levels of isotopic incorporation.

| Compound | Labeling Position | Chemical Yield | Deuterium Incorporation | Reference |

| Sudan I-d5 | Phenylazo moiety | ~95% | >99% | [13] |

| Sudan II-d9 | Phenylazo moiety | ~85% | >99% | [13] |

| Sudan III-d9 | Phenylazo moiety | High | >98% | [14] |

| Para Red-d6 | Naphthol moiety | Satisfactory | Excellent | [15] |

Core Applications in Research

Deuterium-labeled azo dyes are primarily utilized in three key research areas: as internal standards in quantitative mass spectrometry, in metabolic studies, and for elucidating reaction mechanisms.

Internal Standards in Quantitative Mass Spectrometry

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[16] Deuterium-labeled azo dyes are ideal internal standards because they are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit the same behavior during sample extraction, processing, and ionization in the mass spectrometer.[17] This co-behavior allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[1]

The following diagram illustrates the typical workflow for quantitative analysis using a deuterium-labeled azo dye as an internal standard via isotope dilution mass spectrometry.

Caption: Workflow for Isotope Dilution Mass Spectrometry.

This protocol provides a general method for the quantification of an azo dye in a biological matrix (e.g., plasma) using its deuterated analog as an internal standard.[1]

Materials:

-

Plasma samples containing the target azo dye

-

Deuterium-labeled azo dye internal standard (IS) stock solution

-

Acetonitrile (ACN), cold

-

Methanol

-

Formic acid

-

HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold ACN to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Determine the optimal precursor to product ion transitions for both the analyte and the deuterated IS.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The use of deuterium-labeled internal standards allows for the development of highly sensitive and robust analytical methods.

| Analyte(s) | Matrix | Method | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| 10 Illegal Azo Dyes | Feed | UPLC-MS/MS | 0.9904 - 1.0 | 1 - 2 | 5 - 10 | [18] |

| 19 Azo Dyes | Stream Water | GC-MS | >0.99 | 2.8 - 70.7 | 9.5 - 235.7 | [19] |

Metabolic Studies

Deuterium-labeled azo dyes are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of these compounds.[8] By tracking the fate of the deuterated molecule in biological systems, researchers can identify metabolites, determine rates of metabolism, and understand the metabolic pathways involved.[2][20]

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-), which is primarily carried out by azoreductase enzymes produced by the intestinal microflora.[21][22] This reduction breaks the dye into its constituent aromatic amines, which can then be absorbed and undergo further metabolism (Phase I and Phase II reactions) in the liver.[3][23] These subsequent metabolic steps, such as N-acetylation and hydroxylation, are critical as they can either detoxify the amines or activate them into carcinogenic species.[14][24]

Caption: Metabolic Pathway of Azo Dyes.

This protocol outlines a general procedure for studying the metabolism of a deuterium-labeled azo dye using liver microsomes, which contain many of the key drug-metabolizing enzymes.[16][25][26]

Materials:

-

Pooled liver microsomes (human or animal)

-

Deuterium-labeled azo dye

-

NADPH regenerating system (or 20 mM NADPH solution)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) or other organic solvent to stop the reaction

-

Incubator/water bath at 37°C

Procedure:

-

Preparation:

-

Thaw the liver microsomes on ice.

-

Prepare a reaction mixture containing phosphate buffer and the deuterium-labeled azo dye at the desired concentration.

-

Pre-warm the reaction mixture to 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution to the pre-warmed reaction mixture. The final microsomal protein concentration should be optimized (typically 0.5-1.0 mg/mL).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding an equal volume of cold ACN.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

Analysis:

-

Analyze the supernatant by LC-MS/MS to identify and quantify the parent dye and its metabolites. The deuterium label aids in the confident identification of metabolites.

-

Elucidating Reaction Mechanisms with the Kinetic Isotope Effect (KIE)

The KIE is a powerful tool for investigating the mechanism of a chemical reaction.[9][10] By comparing the rate of metabolism of a deuterated azo dye to its non-deuterated counterpart, researchers can determine if the cleavage of a C-H bond is the rate-determining step of the reaction. A significant KIE (kH/kD > 1) indicates that the C-H bond is broken in the slowest step of the reaction.[11] This information is crucial for understanding how enzymes like azoreductases function and for designing drugs with improved metabolic stability.[12][27]

While specific KIE values for the enzymatic reduction of azo dyes are not widely reported in the literature, the principle remains a cornerstone of mechanistic studies in drug metabolism. The magnitude of the KIE can provide insight into the transition state of the reaction.

| Reaction Type | Typical kH/kD Value | Implication | Reference |

| Primary KIE | 2 - 7 | C-H bond is broken in the rate-determining step | [10] |

| Secondary KIE | 0.8 - 1.2 | C-H bond is not broken but hybridization changes at the carbon | [28] |

Physicochemical Properties

The substitution of hydrogen with deuterium has a minimal effect on the physicochemical properties of a molecule. However, subtle differences in properties such as molecular weight are fundamental to their application in mass spectrometry.

| Property | Sudan I | Sudan I-d5 | Reference |

| Molecular Formula | C₁₆H₁₂N₂O | C₁₆H₇D₅N₂O | [29][30] |

| Molecular Weight | 248.28 g/mol | 253.31 g/mol | [29][30] |

| LogP | 5.51 | ~5.51 | [29] |

| pKa | 13.50 ± 0.40 | ~13.50 | [29] |

Conclusion

Deuterium-labeled azo dyes are versatile and powerful tools for researchers in the pharmaceutical and life sciences. Their synthesis is straightforward, and their applications are critical for advancing our understanding of the metabolism and potential toxicity of this important class of compounds. From providing the gold standard for quantitative analysis to offering profound insights into metabolic pathways and reaction mechanisms, the utility of deuterium-labeled azo dyes in research is clear. As analytical technologies continue to advance, the demand for and application of these valuable labeled compounds are expected to grow, further enabling scientific discovery and the development of safer and more effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The metabolism and disposition of aniline in the isolated blood-perfused liver of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Metabolism of azo dyes derived from benzidine, 3,3'-dimethyl-benzidine and 3,3'-dimethoxybenzidine to potentially carcinogenic aromatic amines by intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sudan I - Wikipedia [en.wikipedia.org]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 9. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. epfl.ch [epfl.ch]

- 11. mdpi.com [mdpi.com]

- 12. Hepatic microsomal azoreductase activity. Reactivity of azo dye substrates is determined by their electron densities and redox potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. canada.ca [canada.ca]

- 16. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. 1-Amino-2-naphthol | C10H9NO | CID 14535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. storage.imrpress.com [storage.imrpress.com]

- 23. Metabolism of aromatic amines: relationships of N-acetylation, O-acetylation, N,O-acetyltransfer and deacetylation in human liver and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. N-acetylation of aromatic amines: implication for skin and immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Kinetics of azoreductase and assessment of toxicity of metabolic products from azo dyes by Pseudomonas luteola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Enzymatic degradation of azo dyes methylene blue and congo red with peroxidase purified from cauliflower using affinity chromatography technique: Kinetic study, optimization and metal binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 29. Sudan I | 842-07-9 [chemicalbook.com]

- 30. medchemexpress.com [medchemexpress.com]

Sudan Orange G-d5: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for Sudan Orange G-d5 (Deuterated Sudan Orange G). The information is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

This compound is the deuterated form of Sudan Orange G, an azo dye. While specific experimental data for the deuterated compound is limited, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart, with a primary difference in molecular weight.

| Property | Data | References |

| Chemical Formula | C₁₂H₅D₅N₂O₂ | [1] |

| Molecular Weight | 219.25 g/mol | [1][2] |

| Appearance | Red-orange powder/solid | [3][4][5] |

| Melting Point | 143 - 146 °C | [3][5][6] |

| Solubility | Soluble in ethanol and ether.[5] Slightly soluble in water.[5] Soluble in chloroform (1 mg/mL). | [5] |

| Storage Temperature | Room temperature.[4][7] Recommended storage at 15-25°C.[8][9] | [4][7][8][9] |

Hazard Identification and Classification

Sudan Orange G is classified as a hazardous substance. Users should be aware of the following GHS hazard statements:

-

Acute oral toxicity, Category 4: Harmful if swallowed.[3]

The signal word for this substance is Warning .[3][8][10]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[11][12]

-

Skin Protection:

-

Respiratory Protection: If dust is generated, use a dust mask (type N95 or equivalent).[13] In case of insufficient ventilation, wear a suitable respirator.[12]

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the compound.

-

Handling:

-

Storage:

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[3][14]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[3]

-

Ingestion: Rinse mouth. Call a doctor if you feel unwell.[8][9] Do NOT induce vomiting.[12]

Accidental Release Measures

In case of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid breathing dust.[3][8][9]

-

Environmental Precautions: Prevent the product from entering drains.[7][15]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[3][15]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment, such as water spray, dry chemical, foam, or carbon dioxide.[7][8][9][12]

-

Unsuitable Extinguishing Media: Do not use a water jet.[8][9]

-

Specific Hazards: May be combustible at high temperatures.[7] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[3][8][9]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[3]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Visualization of Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for Safe Handling of this compound.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. fishersci.com [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lookchem.com [lookchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

- 10. Page loading... [wap.guidechem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. sdfine.com [sdfine.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Use of Sudan Orange G-d5 as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan Orange G is a synthetic azo dye that has been used in various industrial applications. Due to its potential carcinogenicity, its presence in food products is strictly regulated and monitored. Accurate and reliable quantification of Sudan Orange G in complex matrices, such as food and environmental samples, is crucial for regulatory compliance and consumer safety. The use of a stable isotope-labeled internal standard, such as Sudan Orange G-d5, is the gold standard for achieving the highest level of accuracy and precision in mass spectrometry-based quantitative assays.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the quantitative analysis of Sudan Orange G by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The isotope dilution method corrects for matrix effects and variations in sample preparation and instrument response, thereby ensuring robust and reliable results.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for precise quantification. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard, e.g., this compound) to the sample at the beginning of the analytical process. The internal standard is chemically identical to the analyte of interest (Sudan Orange G) and therefore behaves similarly during sample extraction, cleanup, and chromatographic separation.

Because the internal standard and the analyte have different masses, they can be distinguished by the mass spectrometer. The ratio of the signal from the native analyte to that of the internal standard is used for quantification. This ratio is unaffected by sample losses during preparation or fluctuations in instrument performance, leading to highly accurate and precise measurements.

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Sudan Orange G and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in acetonitrile and make up to the mark.

-

Store the stock solutions at 4°C in the dark. These solutions are typically stable for up to 6 months.

1.2. Intermediate Standard Solutions (10 µg/mL):

-

Dilute 100 µL of the 1 mg/mL stock solutions of Sudan Orange G and this compound into separate 10 mL volumetric flasks with acetonitrile.

1.3. Working Standard Solutions:

-

Prepare a series of calibration standards by spiking appropriate amounts of the Sudan Orange G intermediate standard solution into a blank matrix extract.

-

Add a constant amount of the this compound intermediate standard solution to each calibration standard to achieve a final concentration of, for example, 50 ng/mL.

-

The concentration range for the Sudan Orange G calibration curve will depend on the expected levels in the samples and the sensitivity of the instrument. A typical range is 1-200 ng/mL.

Sample Preparation: Extraction from Spice Matrix (e.g., Chili Powder)

2.1. Extraction:

-

Weigh 1.0 g of the homogenized spice sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

-

Add 10 mL of acetonitrile to the tube.

-

Vortex the tube for 1 minute to ensure thorough mixing.

-

Shake the tube for 15 minutes on a mechanical shaker.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

2.2. Cleanup (optional, if high matrix interference is observed):

-

For cleaner samples, a solid-phase extraction (SPE) step can be incorporated. Various SPE cartridges are commercially available and the choice will depend on the specific matrix. A C18 or silica-based cartridge can be effective.

2.3. Final Sample Preparation:

-

Transfer the supernatant from the extraction step to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to dissolve the residue.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3.2. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Temperature: Dependent on the instrument, but typically around 150°C.

-

Desolvation Temperature: Dependent on the instrument, but typically around 400°C.

The specific MRM transitions for Sudan Orange G and this compound need to be optimized on the specific mass spectrometer being used. The precursor ion for this compound will be 5 mass units higher than that of Sudan Orange G. The product ions are often the same or very similar.

Data Presentation

The following tables summarize the key quantitative data and parameters for the analysis of Sudan Orange G using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters for Sudan Orange G and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Sudan Orange G | 215.1 | 93.1 | 122.1 | 25 |

| This compound | 220.1 | 93.1 | 127.1 | 25 |

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Method Performance Characteristics

| Parameter | Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.5 µg/kg |

| Recovery | 92% - 108% |

| Precision (RSD) | < 10% |

These values are typical and may vary depending on the matrix and instrumentation.

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of Sudan Orange G.

Logical Relationship of Isotope Dilution

Caption: Principle of quantification using an internal standard.

Conclusion

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a robust and reliable approach for the quantification of Sudan Orange G in complex matrices. The detailed protocol and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers and analytical scientists. This methodology is essential for ensuring food safety and meeting regulatory requirements.

Application Note: Quantitative Analysis of Sudan Orange G-d5 in Food Matrices using LC-MS/MS

Abstract